![molecular formula C15H16N4O2 B2614461 2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide CAS No. 338975-99-8](/img/structure/B2614461.png)
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide, also known as ADN, is a derivative of nicotinic acid. It has a molecular formula of C15H16N4O2 and a molecular weight of 284.319 .
Physical And Chemical Properties Analysis
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide has a molecular formula of C15H16N4O2 and a molecular weight of 284.31 .科学的研究の応用
Anticancer Activities
The compound has been used in the design and synthesis of new potential antitumor agents . It’s part of a new series of compounds characterized by the presence of the 7-(3′,4′,5′-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine pharmacophore modified at its 2-position . Among the synthesized compounds, those bearing the substituents p-toluidino, p-ethylanilino, and 3′,4′-dimethylanilino were significantly more active than the others .
Tubulin Polymerization Inhibitors
The compound has been used in the development of Tubulin Polymerization Inhibitors . These inhibitors are a class of drugs that prevent the polymerization of tubulin, a protein that is a major component of the cytoskeleton of all eukaryotic cells .
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
The compound has been used in the discovery of highly potent, selective, and orally active Glycogen Synthase Kinase-3 (GSK-3) inhibitors . GSK-3 is a serine/threonine protein kinase that plays a key role in various cellular processes, including glucose regulation, cell proliferation, and apoptosis .
Metabolic Stability in Liver Microsomes
The compound has been used in studies evaluating cytochrome P450 (CYP)-mediated metabolism of test compounds in vitro using human, rat, and mouse microsomes . This helps in understanding the metabolic stability of the compound .
Synthesis of 4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine
The compound has been used in the experimental procedure for the synthesis of 4-(2,2,2-trifluoroethoxy)pyrimidin-5-amine . This compound is a key intermediate in the synthesis of various pharmaceutical agents .
Safety And Hazards
特性
IUPAC Name |
4,6-dimethyl-2-(phenylcarbamoylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-9-8-10(2)17-14(12(9)13(16)20)19-15(21)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,20)(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEYDKDHXUAEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Anilinocarbonyl)amino]-4,6-dimethylnicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

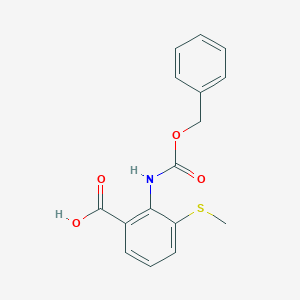
![N-(4-isopropylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2614379.png)
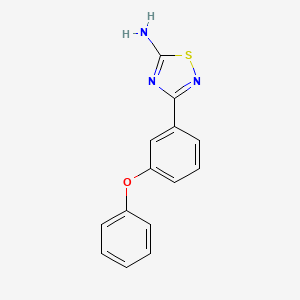
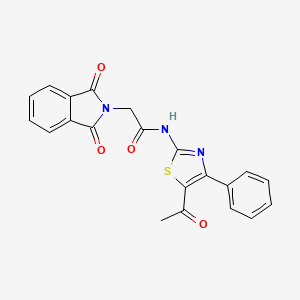
![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2614386.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)
![6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2614388.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-cyclopropylidenepiperidine-1-carboxamide](/img/structure/B2614389.png)
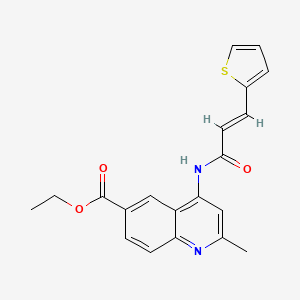
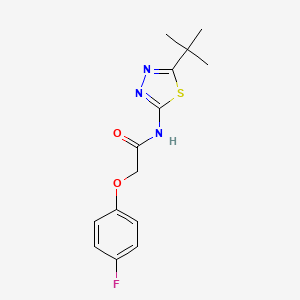
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-methylbenzoate](/img/structure/B2614398.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
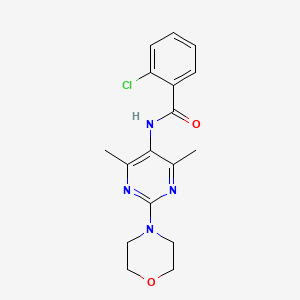
![2-methyl-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2614401.png)